RG7167
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RG7167 is a potent, orally bioavailable, highly selective MEK inhibitor. It potently inhibits the MAPK signaling pathway activation and tumor cell growth. Single-agent oral administration resulted in complete tumor regression in xenograft models.
科学的研究の応用
Rat Genome Database (RGD) and Genetic Research
The Rat Genome Database (RGD) is a significant resource in the field of genetic and genomic research, particularly focusing on the rat as a model for human disease. It integrates a large amount of rat genetic and genomic resources, aiding researchers in comparative genomics and providing tools for gene prediction, mapping, and more. This database is particularly useful for disease-based research, offering curated data on rat genes, quantitative trait loci (QTL), microsatellite markers, and rat strains used in genetic and genomic research. The RGD represents an essential tool for researchers using the rat as a model organism and for those in related fields of study (Twigger et al., 2002).
RG-1 Monoclonal Antibody in HPV Research
In the context of human papillomavirus (HPV) research, the monoclonal antibody RG-1, which binds to highly conserved L2 residues, plays a crucial role. RG-1 can neutralize HPV types 16 and 18 and is effective in passive immunotherapy in mice. Its cross-neutralization properties against various HPV types suggest the potential for a broadly protective, peptide-based vaccine. This research highlights the importance of RG-1 in developing preventive strategies against HPV-related diseases (Gambhira et al., 2007).
Targeted Gene Silencing with RGD-Labeled Chitosan Nanoparticles
RGD-labeled chitosan nanoparticles (RGD-CH-NP) have been developed for tumor-targeted delivery of short interfering RNA (siRNA). This approach significantly increases selective intratumoral delivery in ovarian cancer models. By targeting multiple growth-promoting genes, RGD-CH-NP shows considerable potential in cancer therapy. This innovation in drug delivery demonstrates the versatility of RGD modifications in enhancing the effectiveness of therapeutic agents (Han et al., 2010).
RGS16 as a Marker for Colorectal Cancer Prognosis
RGS16, a member of the Regulator of G protein Signaling (RGS) family, has been identified as a potential prognostic marker for colorectal cancer. Higher expression of RGS16 in colorectal cancer tissue correlates with poorer overall survival rates, suggesting its role as an independent prognostic factor. This finding underscores the importance of RGS16 in the predictive assessment and management of colorectal cancer (Miyoshi et al., 2009).
特性
分子式 |
C20H19N5O2 |
---|---|
外観 |
Solid powder |
同義語 |
RG7167; RG 7167; RG-7167; CIF; NONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。